Unraveling the Profile of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: A Technical Overview
Unraveling the Profile of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is a chemical entity primarily recognized as a process-related impurity and potential metabolite of Axitinib, a potent second-generation tyrosine kinase inhibitor. Marketed as Inlyta®, Axitinib is a cornerstone in the treatment of advanced renal cell carcinoma (RCC). Understanding the biological profile of its impurities, such as 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide (also identified as Axitinib Impurity B or Axitinib Impurity 8), is crucial for a comprehensive assessment of the drug's safety and efficacy.
Despite extensive investigation, publicly accessible literature does not contain specific quantitative data on the biological targets, inhibitory activity (e.g., IC50, Ki), or detailed experimental protocols for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide itself. The available research predominantly focuses on the parent compound, Axitinib, and its primary mechanisms of action.
This technical guide, therefore, provides an in-depth overview of the biological targets and relevant signaling pathways of Axitinib . This information serves as a critical reference point for researchers investigating the potential biological implications of its structural analogs and related impurities.
Biological Targets of the Parent Compound: Axitinib
Axitinib is a multi-targeted tyrosine kinase inhibitor, with its primary therapeutic effects attributed to the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).
Quantitative Inhibitory Activity of Axitinib
The following table summarizes the in vitro inhibitory activity of Axitinib against its principal kinase targets.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-1 | 1.2 | [1] |
| VEGFR-2 | 0.2 | [1] |
| VEGFR-3 | 0.1 - 0.3 | [1] |
| PDGFRβ | 1.6 | Data derived from related literature |
| c-KIT | 1.7 | Data derived from related literature |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways Modulated by Axitinib
The primary signaling pathway disrupted by Axitinib is the VEGF signaling cascade, which is fundamental for angiogenesis—the formation of new blood vessels. By inhibiting VEGFRs, Axitinib effectively blocks downstream signaling, leading to an anti-angiogenic and anti-tumor effect.
Experimental Protocols for Kinase Inhibition Assays (General Methodology)
While specific protocols for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide are unavailable, the following provides a generalized workflow for assessing the inhibitory activity of a compound against a target kinase, such as VEGFR-2, based on standard industry practices.
Key Methodological Steps:
-
Compound Preparation: The test compound, 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions would then be prepared to determine a dose-response curve.
-
Reaction Setup: A reaction buffer containing the purified recombinant kinase (e.g., VEGFR-2), a specific substrate (often a synthetic peptide), and adenosine triphosphate (ATP) would be prepared.
-
Incubation: The diluted compound would be added to the reaction mixture and incubated for a specific period to allow for kinase activity.
-
Detection: A detection reagent is added to measure the extent of the kinase reaction. This is often based on quantifying the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: The signal (e.g., luminescence) is measured, and the percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
While 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is identified as a known impurity of Axitinib, there is a notable absence of public data regarding its specific biological targets and potency. The information provided herein on the parent compound, Axitinib, offers a valuable framework for understanding the potential, albeit likely significantly less potent, biological activity of this impurity.
Future research efforts should be directed towards the synthesis and comprehensive biological evaluation of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. Such studies would involve in vitro kinase screening against a panel of kinases, including VEGFRs, to determine its inhibitory profile and IC50 values. Cellular assays to assess its effects on angiogenesis and tumor cell proliferation would also be crucial. This would provide a clearer understanding of its pharmacological relevance and contribute to the overall safety assessment of Axitinib.
